molecular formula C13H10Cl3NO2S B14188495 5-Chloro-2-(chloromethyl)-N-(4-chlorophenyl)benzene-1-sulfonamide CAS No. 922711-95-3

5-Chloro-2-(chloromethyl)-N-(4-chlorophenyl)benzene-1-sulfonamide

Cat. No.: B14188495
CAS No.: 922711-95-3
M. Wt: 350.6 g/mol
InChI Key: QKZKIYXKLYJFHR-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-N-(4-chlorophenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antimicrobial agents. This compound is characterized by the presence of multiple chlorine atoms and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-N-(4-chlorophenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a benzene derivative followed by sulfonation and subsequent amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and sulfonating agents like sulfuric acid or chlorosulfonic acid. The final amination step involves the use of an amine, such as 4-chloroaniline, under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for efficient production. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-N-(4-chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include hydroxyl or amino-substituted derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-N-(4-chlorophenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-N-(4-chlorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A widely used antibiotic in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used in combination therapies.

Uniqueness

5-Chloro-2-(chloromethyl)-N-(4-chlorophenyl)benzene-1-sulfonamide is unique due to the presence of multiple chlorine atoms, which can enhance its reactivity and potentially broaden its range of applications. The specific arrangement of functional groups in this compound also contributes to its distinct chemical and biological properties.

Properties

CAS No.

922711-95-3

Molecular Formula

C13H10Cl3NO2S

Molecular Weight

350.6 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-N-(4-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO2S/c14-8-9-1-2-11(16)7-13(9)20(18,19)17-12-5-3-10(15)4-6-12/h1-7,17H,8H2

InChI Key

QKZKIYXKLYJFHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)CCl)Cl

Origin of Product

United States

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